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molecular formula C12H15ClO B2929314 6-Phenylhexanoyl chloride CAS No. 21389-46-8

6-Phenylhexanoyl chloride

Cat. No. B2929314
M. Wt: 210.7
InChI Key: BWOCDJBMOYTZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572801B2

Procedure details

A solution of 6-phenylhexanoic acid [5581-75-9] (1.45 g, 7.6 mmol) in CH2Cl2 (15 ml) was treated with oxalyl chloride (0.72 ml, 8.6 mmol) in the presence of a catalytic amount of DMF. The solution was stirred for 2 h at ambient temperature. The solvent was evaporated to give crude 6-phenylhexanoic acid chloride, which was used without further purification in the next step.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C([Cl:18])=O.CN(C=O)C>C(Cl)Cl>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([Cl:18])=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCC(=O)O
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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